Amenamevir

Catalog No.
S518375
CAS No.
841301-32-4
M.F
C24H26N4O5S
M. Wt
482.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amenamevir

CAS Number

841301-32-4

Product Name

Amenamevir

IUPAC Name

N-(2,6-dimethylphenyl)-N-[2-[4-(1,2,4-oxadiazol-3-yl)anilino]-2-oxoethyl]-1,1-dioxothiane-4-carboxamide

Molecular Formula

C24H26N4O5S

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C24H26N4O5S/c1-16-4-3-5-17(2)22(16)28(24(30)19-10-12-34(31,32)13-11-19)14-21(29)26-20-8-6-18(7-9-20)23-25-15-33-27-23/h3-9,15,19H,10-14H2,1-2H3,(H,26,29)

InChI Key

MNHNIVNAFBSLLX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C3=NOC=N3)C(=O)C4CCS(=O)(=O)CC4

Solubility

Soluble in DMSO, not in water

Synonyms

ASP2151; ASP-2151; ASP 2151; Amenamevir

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C3=NOC=N3)C(=O)C4CCS(=O)(=O)CC4

Description

The exact mass of the compound Amenamevir is 482.1624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Herpes Zoster

Synthesis of Amenamevir

Treatment of Recurrent Genital Herpes

Treatment of Recurrent Herpes Simplex

Treatment of Varicella-Zoster Virus (VZV) Infections

Treatment of Herpes Simplex Virus (HSV) Infections

Amenamevir is a novel antiviral compound classified as a helicase-primase inhibitor, primarily developed for the treatment of herpes zoster (shingles) and other herpesvirus infections. Its chemical structure is characterized by a phenyl ring linked to a 1,2,4-oxadiazole ring, making it part of the phenyloxadiazole class of organic compounds. The compound has shown significant efficacy against various strains of herpes simplex virus and varicella-zoster virus, particularly in cases resistant to traditional nucleoside analogs like acyclovir and valacyclovir .

Amenamevir acts by inhibiting the helicase-primase complex, an essential enzyme for viral DNA replication in VZV []. This complex unwinds the viral DNA and primes it for new DNA synthesis. By inhibiting this process, Amenamevir effectively halts viral replication and reduces viral load []. This mechanism differs from established antiviral therapies like acyclovir, which target viral DNA polymerase.

Amenamevir functions by inhibiting the helicase-primase complex, which is crucial for viral DNA replication. This complex consists of several proteins that facilitate the unwinding of DNA and the initiation of DNA synthesis. By blocking this process, amenamevir effectively halts the replication of the virus. The compound's mechanism involves binding to specific sites on the helicase-primase complex, thereby preventing its enzymatic activities, including ATPase and primase functions .

Amenamevir exhibits potent antiviral activity against both herpes simplex virus types 1 and 2, as well as varicella-zoster virus. It has demonstrated superior efficacy compared to other antiviral agents in clinical trials, particularly in immunocompromised patients. In studies, amenamevir has been shown to reduce the formation of new lesions more effectively than valacyclovir within a short treatment window . Furthermore, it is effective against acyclovir-resistant strains, making it a valuable option in antiviral therapy .

The synthesis of amenamevir has evolved over time, with several methods reported:

  • Ugi Reaction: A four-component reaction that allows for a concise and sustainable synthesis. This method has been optimized to yield high quantities of amenamevir efficiently .
  • Traditional Synthesis: Initially developed by Kontani in 2005, this method involves multiple steps including alkylation and amidation reactions using chlorinated solvents .
  • Improved Synthesis: Subsequent methods have focused on reducing environmental impact and increasing yield through modifications in reaction conditions and reagents used .

Amenamevir is primarily used in clinical settings for treating herpes zoster and herpes simplex infections. Its unique mechanism provides an alternative for patients who are resistant to standard therapies. Additionally, ongoing research is exploring its potential applications in other viral infections due to its broad-spectrum activity against herpesviruses .

Research indicates that amenamevir may interact with various vaccines and other therapeutic agents. For example, its use can diminish the efficacy of live vaccines such as Bacillus Calmette-Guérin and adenovirus type 7 vaccine when administered concurrently . This necessitates careful consideration when prescribing amenamevir alongside other treatments.

Amenamevir stands out among several similar compounds due to its unique mechanism of action as a helicase-primase inhibitor rather than a nucleoside analog. Below is a comparison with notable similar compounds:

CompoundMechanism of ActionEfficacy Against Resistant StrainsUnique Features
AcyclovirNucleoside analogLimited efficacy against resistant strainsFirst-line treatment for HSV
ValacyclovirNucleoside analogLimited efficacy against resistant strainsProdrug form of acyclovir
PritelivirHelicase-primase inhibitorModerate efficacySimilar mechanism but less potent
BILS 179 BSHelicase-primase inhibitorHigher IC50 values than amenamevirLess effective against VZV
AmenamevirHelicase-primase inhibitorEffective against acyclovir-resistant strainsSuperior efficacy in high viral load conditions

Amenamevir's distinctive ability to combat both herpes simplex virus and varicella-zoster virus effectively positions it as a critical player in antiviral therapy, especially for patients with resistant infections .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

482.16239112 g/mol

Monoisotopic Mass

482.16239112 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

94X46KW4AE

Pharmacology

Amenamevir is a novel helicase-primase inhibitor that is active against varicella-zoster virus and herpes simplex virus types 1 and 2. Amenamenir stabilizes the interaction between the helicase-primase and its DNA substrates, preventing the progression through helicase or primase catalytic cycles, thus interfering with viral DNA replication and viral growth.

ATC Code

J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AX - Other antivirals
J05AX26 - Amenamevi

Other CAS

841301-32-4

Wikipedia

Amenamevir

Dates

Modify: 2023-08-15
1: Ohtsu Y, Otsuka S, Nakamura T, Noguchi K. Regulated bioanalysis of conformers - A case study with ASP2151 in dog plasma and urine. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Aug 1;997:56-63. doi: 10.1016/j.jchromb.2015.05.028. Epub 2015 May 28. PubMed PMID: 26093120.
2: James SH, Larson KB, Acosta EP, Prichard MN. Helicase-primase as a target of new therapies for herpes simplex virus infections. Clin Pharmacol Ther. 2015 Jan;97(1):66-78. doi: 10.1002/cpt.3. Epub 2014 Nov 18. Review. PubMed PMID: 25670384.
3: Muylaert I, Zhao Z, Elias P. UL52 primase interactions in the herpes simplex virus 1 helicase-primase are affected by antiviral compounds and mutations causing drug resistance. J Biol Chem. 2014 Nov 21;289(47):32583-92. doi: 10.1074/jbc.M114.609453. Epub 2014 Oct 2. PubMed PMID: 25278021; PubMed Central PMCID: PMC4239612.
4: Biswas S, Sukla S, Field HJ. Helicase-primase inhibitors for herpes simplex virus: looking to the future of non-nucleoside inhibitors for treating herpes virus infections. Future Med Chem. 2014 Jan;6(1):45-55. doi: 10.4155/fmc.13.192. Review. PubMed PMID: 24358947.
5: Andrei G, Snoeck R. Advances in the treatment of varicella-zoster virus infections. Adv Pharmacol. 2013;67:107-68. doi: 10.1016/B978-0-12-405880-4.00004-4. Review. PubMed PMID: 23886000.
6: Sasaki S, Miyazaki D, Haruki T, Yamamoto Y, Kandori M, Yakura K, Suzuki H, Inoue Y. Efficacy of herpes virus helicase-primase inhibitor, ASP2151, for treating herpes simplex keratitis in mouse model. Br J Ophthalmol. 2013 Apr;97(4):498-503. doi: 10.1136/bjophthalmol-2012-302062. Epub 2013 Jan 29. PubMed PMID: 23361434.
7: Katsumata K, Chono K, Kato K, Ohtsu Y, Takakura S, Kontani T, Suzuki H. Pharmacokinetics and pharmacodynamics of ASP2151, a helicase-primase inhibitor, in a murine model of herpes simplex virus infection. Antimicrob Agents Chemother. 2013 Mar;57(3):1339-46. doi: 10.1128/AAC.01803-12. Epub 2012 Dec 28. PubMed PMID: 23274658; PubMed Central PMCID: PMC3591930.
8: Chono K, Katsumata K, Suzuki H, Shiraki K. Synergistic activity of amenamevir (ASP2151) with nucleoside analogs against herpes simplex virus types 1 and 2 and varicella-zoster virus. Antiviral Res. 2013 Feb;97(2):154-60. doi: 10.1016/j.antiviral.2012.12.006. Epub 2012 Dec 20. PubMed PMID: 23261844.
9: Chono K, Katsumata K, Kontani T, Shiraki K, Suzuki H. Characterization of virus strains resistant to the herpes virus helicase-primase inhibitor ASP2151 (Amenamevir). Biochem Pharmacol. 2012 Aug 15;84(4):459-67. doi: 10.1016/j.bcp.2012.05.020. Epub 2012 Jun 9. PubMed PMID: 22687623.
10: Katsumata K, Weinberg A, Chono K, Takakura S, Kontani T, Suzuki H. Susceptibility of herpes simplex virus isolated from genital herpes lesions to ASP2151, a novel helicase-primase inhibitor. Antimicrob Agents Chemother. 2012 Jul;56(7):3587-91. doi: 10.1128/AAC.00133-12. Epub 2012 Apr 23. PubMed PMID: 22526302; PubMed Central PMCID: PMC3393391.
11: Tyring S, Wald A, Zadeikis N, Dhadda S, Takenouchi K, Rorig R. ASP2151 for the treatment of genital herpes: a randomized, double-blind, placebo- and valacyclovir-controlled, dose-finding study. J Infect Dis. 2012 Apr 1;205(7):1100-10. doi: 10.1093/infdis/jis019. Epub 2012 Feb 20. PubMed PMID: 22351940.
12: Himaki T, Masui Y, Chono K, Daikoku T, Takemoto M, Haixia B, Okuda T, Suzuki H, Shiraki K. Efficacy of ASP2151, a helicase-primase inhibitor, against thymidine kinase-deficient herpes simplex virus type 2 infection in vitro and in vivo. Antiviral Res. 2012 Feb;93(2):301-4. doi: 10.1016/j.antiviral.2011.11.015. Epub 2011 Dec 4. PubMed PMID: 22155691.
13: Katsumata K, Chono K, Sudo K, Shimizu Y, Kontani T, Suzuki H. Effect of ASP2151, a herpesvirus helicase-primase inhibitor, in a guinea pig model of genital herpes. Molecules. 2011 Aug 25;16(9):7210-23. doi: 10.3390/molecules16097210. PubMed PMID: 21869749.
14: Andrei G, Snoeck R. Emerging drugs for varicella-zoster virus infections. Expert Opin Emerg Drugs. 2011 Sep;16(3):507-35. doi: 10.1517/14728214.2011.591786. Epub 2011 Jun 24. Review. PubMed PMID: 21699441.
15: Chono K, Katsumata K, Kontani T, Kobayashi M, Sudo K, Yokota T, Konno K, Shimizu Y, Suzuki H. ASP2151, a novel helicase-primase inhibitor, possesses antiviral activity against varicella-zoster virus and herpes simplex virus types 1 and 2. J Antimicrob Chemother. 2010 Aug;65(8):1733-41. doi: 10.1093/jac/dkq198. Epub 2010 Jun 9. PubMed PMID: 20534624.

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